Tipropidil
Description
Tipropidil (CAS 70895-45-3) is a synthetic vasodilator classified under the International Nonproprietary Name (INN) stem "-dil," which denotes its pharmacological activity as a peripheral vasodilator . Its molecular formula is C₂₀H₃₅NO₂S, with a molecular weight of 353.6 g/mol and an XLogP3 value of 5.6, indicating high lipophilicity . The compound is administered orally and acts primarily as a phosphodiesterase (PDE) inhibitor, enhancing cyclic nucleotide signaling to relax vascular smooth muscle . This compound hydrochloride (CAS 70895-39-5), its hydrochloride salt, is regulated under HS code 29309085 and is FDA-approved as a vasodilator alkaloid .
Structurally, this compound features a phenoxypanolamine backbone with an isopropylthio group and an octylamino side chain (SMILES: S(c1ccc(OCC(O)CNCCCCCCCC)cc1)C(C)C) . This design shares similarities with suloctidil, a related vasodilator, suggesting overlapping bioactivity .
Properties
IUPAC Name |
1-(octylamino)-3-(4-propan-2-ylsulfanylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2S/c1-4-5-6-7-8-9-14-21-15-18(22)16-23-19-10-12-20(13-11-19)24-17(2)3/h10-13,17-18,21-22H,4-9,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPDURRCHSKKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC(COC1=CC=C(C=C1)SC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867963 | |
| Record name | 1-(Octylamino)-3-{4-[(propan-2-yl)sulfanyl]phenoxy}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70895-45-3 | |
| Record name | Tipropidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070895453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIPROPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/007QF56M4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tipropidil typically involves the reaction of 4-(isopropylthio)phenol with 3-chloropropanol in the presence of a base, followed by the reaction with octylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tipropidil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Solvents: Common solvents include ethanol , methanol , and dichloromethane .
Major Products Formed
Sulfoxides: and from oxidation.
Reduced derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Tipropidil has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Studied for its pharmacological properties, including its potential use as an antihypertensive and antiarrhythmic agent.
Industry: Used in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
Tipropidil exerts its effects by interacting with specific molecular targets in the body. It is known to act on adrenergic receptors , which are involved in the regulation of cardiovascular functions. The compound modulates the activity of these receptors, leading to changes in blood pressure and heart rate. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of calcium channels and modulation of neurotransmitter release .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table highlights key structural differences between Tipropidil and analogous vasodilators:
Key Observations :
- This compound and Suloctidil share a phenoxypanolamine core, but this compound incorporates a lipophilic isopropylthio group, enhancing membrane permeability .
- Pimefylline , a purine derivative, likely inhibits PDE similarly to theophylline but lacks the thioether moiety seen in this compound .
- Brovincamine contains a bromine atom and a vinca alkaloid backbone, suggesting a distinct mechanism unrelated to PDE inhibition .
Mechanism of Action and Indications
Key Differences :
Regulatory and Commercial Status
Insights :
- This compound’s classification under HS 29309085 aligns it with other sulfur-containing vasodilators, whereas Pimefylline and Brovincamine fall under different categories due to structural disparities .
- All three compounds are internationally recognized (INN), but regional preferences influence their market presence .
Biological Activity
Tipropidil is a pharmacologically active compound primarily recognized for its effects on cardiovascular regulation. This article delves into its biological activity, mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is often used in its hydrochloride form to enhance solubility and stability. Its molecular structure includes an octylamino group and a thiophenol moiety , which contribute to its diverse biological activities. The compound's molecular formula is C₁₈H₂₄N₂S, and it has a molecular weight of 300.46 g/mol .
This compound primarily interacts with adrenergic receptors , which play a crucial role in regulating cardiovascular functions. The compound is believed to:
- Modulate adrenergic receptor activity : This interaction influences blood pressure and heart rate.
- Inhibit calcium channels : This effect contributes to its antihypertensive properties.
- Modulate neurotransmitter release : By affecting neurotransmitter dynamics, this compound can alter various physiological responses .
Biological Activities
The biological activities of this compound can be summarized as follows:
Comparative Analysis with Similar Compounds
This compound exhibits unique characteristics compared to other beta-blockers. The following table highlights its distinctions:
| Compound | Class | Key Features |
|---|---|---|
| This compound | Non-selective beta-blocker | Unique structural features affecting calcium channels; potential for metabolic effects. |
| Propranolol | Non-selective beta-blocker | Primarily affects beta-1 and beta-2 receptors; used for hypertension and anxiety. |
| Atenolol | Selective beta-1 blocker | Primarily targets cardiac tissues; less effect on peripheral vasculature. |
Case Studies and Research Findings
- Inhibition of Lipolysis : A study conducted by Wagle et al. (2020) demonstrated that this compound effectively inhibits lipolysis in rat epididymal adipose tissue, suggesting potential applications in managing metabolic disorders .
- Cardiovascular Regulation : Research has shown that this compound's interaction with adrenergic receptors leads to significant changes in cardiovascular dynamics, making it a candidate for treating conditions like hypertension and arrhythmias .
- Transdermal Delivery Applications : In the context of drug delivery systems, this compound has been explored for its ability to enhance the transdermal absorption of other compounds, demonstrating its versatility beyond traditional pharmacological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
